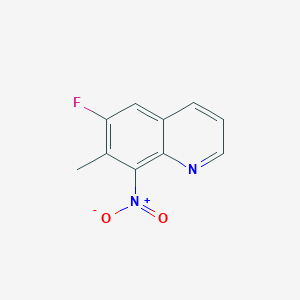
H-Cys(Acm)-OH.H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(Acm)-OH.H2O, also known as S-Acetamidomethyl-L-cysteine hydrochloride, is a compound widely used in peptide and protein science. It serves as a protected form of cysteine, which is crucial for synthesizing peptides that contain disulfide bonds. The Acm group protects the thiol side chain of cysteine during the synthesis process, preventing premature disulfide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Acm)-OH.H2O involves protecting group chemistry for the cysteine thiol group. The Acm group is introduced to the cysteine molecule to protect the thiol functionality. This protection is crucial for the synthesis of complex peptides and proteins. The conditions for Acm removal are orthogonal to the conditions for removal of most other protecting groups, enabling the use of Acm for the directed and sequential installment of disulfide bridges in peptides with multiple disulfides .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where the cysteine residue is protected with the Acm group during the peptide chain assembly. After the peptide chain is assembled, the Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges .
Chemical Reactions Analysis
Types of Reactions
H-Cys(Acm)-OH.H2O undergoes various chemical reactions, including oxidation, reduction, and substitution. The Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges. This is crucial for the structural stability of many proteins .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include iodine (I2), thallium (Tl3+), and silver (Ag+). The rate of reaction is very solvent-dependent, allowing a degree of selectivity between different protecting groups. In dipolar solvents, such as aqueous methanol and aqueous acetic acid, both Cys(Trt) and Cys(Acm) react rapidly, whereas in non-polar solvents, such as dichloromethane and chloroform, the oxidation of Cys(Acm) is extremely sluggish .
Major Products Formed
The major products formed from the reactions involving this compound include peptides with correctly formed disulfide bridges. These disulfide bridges are essential for the structural stability and biological activity of many proteins .
Scientific Research Applications
H-Cys(Acm)-OH.H2O has a wide range of scientific research applications, including:
Peptide Synthesis: It serves as a protected form of cysteine, which is crucial for synthesizing peptides that contain disulfide bonds.
Disulfide Bond Formation: The compound is instrumental in the formation of disulfide bonds in peptides.
Chemical Synthesis of Insulin Analogues: It has been successfully applied in the synthesis of insulin-like peptide analogues, which are significant for research into diabetes treatment and understanding insulin function.
Study of Protein Folding: The compound is used in studying protein folding mechanisms.
Development of Therapeutic Peptides: It plays a role in the development of therapeutic peptides.
Mechanism of Action
The mechanism of action of H-Cys(Acm)-OH.H2O involves the protection of the thiol side chain of cysteine during peptide synthesis. The Acm group prevents premature disulfide bond formation, allowing for the correct assembly of the peptide chain. After the peptide chain is assembled, the Acm group can be removed under oxidative conditions, allowing for the formation of disulfide bridges. These disulfide bridges are essential for the structural stability and biological activity of many proteins .
Comparison with Similar Compounds
H-Cys(Acm)-OH.H2O is unique in its ability to protect the thiol side chain of cysteine during peptide synthesis. Similar compounds include:
Cys(Trt): The trityl (Trt) group is another protecting group for the thiol side chain of cysteine. .
Cys(Mob): The methoxybenzyl (Mob) group is another protecting group for the thiol side chain of cysteine. .
This compound is unique in its ability to be removed under oxidative conditions, allowing for the formation of disulfide bridges in peptides with multiple disulfides .
Properties
CAS No. |
213475-48-0 |
|---|---|
Molecular Formula |
C6H14N2O4S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate |
InChI |
InChI=1S/C6H12N2O3S.H2O/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H2/t5-;/m0./s1 |
InChI Key |
IYROALAWNNFNGA-JEDNCBNOSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)O)N.O |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)



![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)

![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)



